![molecular formula C10H13Cl2N3 B1522941 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride CAS No. 1258640-58-2](/img/structure/B1522941.png)
3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride
Overview
Description
3-Methyl-1-phenyl-1H-pyrazol-5-amine, also known as 5-Amino-3-methyl-1-phenylpyrazole, is a compound with the molecular formula C10H11N3 . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of fused and pendant pyrazole heterocyclic compounds from 5-amino-3-methyl-1-phenylpyrazole has been reported . It reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Molecular Structure Analysis
The molecular structure of 3-methyl-1-phenyl-1H-pyrazol-5-amine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative. It reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Physical And Chemical Properties Analysis
The molecular weight of 3-methyl-1-phenyl-1H-pyrazol-5-amine is 173.21 g/mol . The IUPAC name is 5-methyl-2-phenylpyrazol-3-amine . The InChI is InChI=1S/C10H11N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 .Scientific Research Applications
Antioxidant and Neuroprotective Agent
This compound is a derivative of 1-phenyl-3-methyl-5-pyrazolone, known as Edaravone, which is used as an antioxidant and a medication to aid recovery after a stroke and to treat amyotrophic lateral sclerosis (ALS). The synthesis of Edaravone has been reported with high yields using phenyl hydrazine hydrochloride .
Synthesis of Heterocyclic Compounds
It serves as an intermediate in the synthesis of fused and pendant pyrazole heterocyclic compounds, which have been evaluated as fluorescent brightening agents .
Anticancer Research
There’s research on the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives from this compound, evaluating their antioxidant and anticancer activities .
Catalysis
The compound has been used in catalysis for the preparation of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, highlighting its effectiveness, high yields, and short reaction times .
Antimicrobial Activity
It has been utilized in the efficient multicomponent reaction (MCR) synthesis of methyl 3-methyl-1-phenyl-1H-pyrazol-5-ylcarbamodithioate derivatives, which were then evaluated for their antimicrobial activity .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Mode of Action
It’s known that it can undergo a series of nucleophilic substitution reactions due to the significant basicity and nucleophilicity of the amino group in its structure .
Biochemical Pathways
It’s known that the compound can react with 6-methyl-4-oxo-4h-benzopyran-3-carboxaldehyde to yield specific pyridine and chroman-4-one derivatives .
Result of Action
It’s known that the compound is used as an intermediate in the synthesis of compounds that inhibit dipeptidylpeptidase 4, an enzyme that plays a role in glucose metabolism .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c .
Safety and Hazards
The compound has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and manage if exposure occurs .
Future Directions
While specific future directions for 3-methyl-1-phenyl-1H-pyrazol-5-amine are not mentioned in the search results, it’s worth noting that aminopyrazole derivatives, to which this compound belongs, find a wide range of applications in the pharmaceutical and agrochemical industries . This suggests potential for further exploration and development in these areas.
properties
IUPAC Name |
5-methyl-2-phenylpyrazol-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9;;/h2-7H,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAWGYLEFOURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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